REACTION_CXSMILES
|
O1CCCC1.[CH2:6]([Mg]Cl)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Cl-].[NH4+]>[Cl-].[Zn+2].[Cl-].C1(C)C=CC=CC=1.CN1CCCC1=O>[C:16]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)[Mg]Cl
|
Name
|
|
Quantity
|
0.558 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50-ml four-necked flask was equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
The flask was purged with argon
|
Type
|
STIRRING
|
Details
|
by stirring at 25° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
previously obtained
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by stirring at 25° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by stirring at 120° C. for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
followed by separation
|
Type
|
CUSTOM
|
Details
|
The organic phase was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.688 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |